Squalamine

Overview

Description

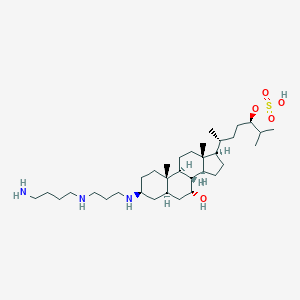

Squalamine is a naturally occurring cationic aminosterol first isolated from the liver of the dogfish shark (Squalus acanthias) . Structurally, it comprises a sulfated C27 bile acid conjugated to spermidine, rendering it amphiphilic and membrane-active . This unique architecture enables this compound to interact with negatively charged phospholipids in bacterial membranes, disrupting membrane integrity and inducing cell death via ATP depletion . Its broad-spectrum antimicrobial activity includes efficacy against Gram-positive (Staphylococcus aureus, MIC 3.12 µg/mL) and Gram-negative bacteria (Pseudomonas aeruginosa, MIC 8 µg/mL), fungi, and protozoa .

Beyond antimicrobial effects, this compound exhibits potent antiangiogenic properties by inhibiting vascular endothelial growth factor (VEGF)-induced signaling pathways in endothelial cells. It disrupts F-actin stress fibers, reduces VE-cadherin expression, and modulates intracellular pH via Na+/H+ exchanger (NHE3) inhibition, thereby curbing tumor-associated angiogenesis . Clinical trials highlight its synergy with platinum-based chemotherapies (e.g., cisplatin, carboplatin), enhancing tumor growth inhibition in lung, ovarian, and breast cancers .

Preparation Methods

Chemical Synthesis of Squalamine

Core Steroid Framework Construction

The synthesis of this compound begins with the preparation of the 7α-hydroxy-5α-cholestane steroid core. Key starting materials include chenodeoxycholic acid , fucosterol acetate , and dehydroepiandrosterone acetate , each offering distinct advantages in stereochemical control and functional group compatibility .

Starting from Fucosterol Acetate

Fucosterol acetate undergoes ozonolysis to yield 24-oxocholesteryl acetate , followed by protection of the C24 keto group as a tert-butyldimethylsilyl (TBDMS) ether (Figure 4a) . Allylic oxidation at C7 using chromium hexacarbonyl and tert-butyl hydroperoxide generates the 7α-hydroxy derivative. Subsequent hydrogenation of the Δ5 double bond with palladium on carbon produces the 5α-cholestane skeleton .

Starting from Chenodeoxycholic Acid

Chenodeoxycholic acid is sequentially acetylated at C3, oxidized to a 7-keto intermediate, and reduced stereoselectively using potassium tri-sec-butylborohydride (K-Selectride) to install the 7α-hydroxy group (Figure 2) . Oppenauer oxidation then introduces the C3 ketone, which is critical for subsequent spermidine conjugation.

Spermidine Side Chain Installation

The spermidine moiety is introduced via reductive alkylation of the C3 ketone. A three-step sequence is employed:

-

Oxime Formation : Reaction of the C3 ketone with hydroxylamine generates an oxime intermediate (compound 14) .

-

Reduction to Amine : Lithium aluminum hydride (LAH) reduces the oxime to a 3β-amino group (compound 15) .

-

Alkylation with Spermidine Precursor : The 3β-amino group undergoes nucleophilic displacement with N-(3-cyanopropyl)-N-(3-toluenesulfonyloxypropyl)-p-toluenesulfonylamine (compound 16) in the presence of potassium carbonate, followed by cyanide reduction to yield the spermidine side chain (compounds 17–19) .

Sulfation and Final Deprotection

The C24 hydroxyl group is sulfated using a sulfur trioxide-pyridine complex in anhydrous pyridine, yielding the pyridinium sulfate intermediate (compound 23) . Subsequent treatment with sodium hydroxide in methanol cleaves the pyridinium group, producing the sodium sulfate salt of this compound (compound 24). Final acid hydrolysis removes protective groups (TBDMS and acetyl), affording pure this compound (compound 25) .

Semi-Synthetic Approaches and Modifications

Microbial Conversion

A microbial oxidation strategy employs Streptomyces species to hydroxylate 3,24-diketocholestane-24-ethylenedioxyketal at C7, bypassing multiple chemical steps (Figure 6) . This biocatalytic method achieves 65–70% yield, offering a greener alternative to traditional synthesis .

Triterpene Analogues

Recent advances explore triterpene scaffolds (e.g., lanosterol) as alternatives to the cholestane core. These analogues retain antimicrobial activity but require modified conjugation protocols due to increased steric hindrance .

Optimization of Reaction Conditions

Protecting Group Strategies

-

TBDMS Ether : Preferred for C24 hydroxyl protection due to stability under basic and reductive conditions .

-

Acetyl Groups : Used for transient protection of C3 and C7 hydroxyls, removable via mild hydrolysis .

Solvent and Catalyst Selection

| Reaction Step | Solvent System | Catalyst/Reagent | Yield (%) |

|---|---|---|---|

| Ozonolysis of Fucosterol | Dichloromethane | Ozone | 82 |

| Allylic Oxidation | Benzene | Cr(CO)₆, t-BuOOH | 75 |

| Spermidine Alkylation | Dimethylformamide | K₂CO₃ | 68 |

| Sulfation | Pyridine | SO₃·Pyridine | 90 |

Data synthesized from WO1994019366A1 and PubMed 35162998 .

Analytical Characterization

Structural Validation

-

NMR Spectroscopy : Key signals include the 7α-hydroxy proton at δ 3.45 (1H, dt, J = 10.5 Hz) and spermidine methylenes at δ 2.65–2.85 .

-

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 674.4921 [M+H]⁺ for this compound .

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves baseline separation, with this compound eluting at 12.3 minutes .

Chemical Reactions Analysis

Types of Reactions: Squalamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: this compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can enhance or alter its biological activity .

Scientific Research Applications

Squalamine has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other aminosterols and steroid derivatives.

Medicine: Investigated for its antiangiogenic properties, making it a potential therapeutic agent for cancer and age-related macular degeneration.

Mechanism of Action

Squalamine exerts its effects through a detergent-like mechanism. It interacts with the negatively charged phosphate groups in bacterial membranes, leading to membrane depolarization and disruption . This mechanism is similar to that of cationic peptide antibiotics and involves the formation of semi-stable pores in the membrane .

Comparison with Similar Compounds

Squalamine belongs to a family of aminosterols with diverse biological activities. Below is a detailed comparison with structurally or functionally related compounds:

Trodusquemine

- Structure : A des-sulfated analog of this compound, retaining the spermidine conjugate but lacking the sulfate group .

- Mechanism : Shares antiangiogenic properties but exhibits broader antimicrobial activity, including against protozoa and multidrug-resistant bacteria .

- Higher efficacy against Candida albicans (MIC 4 µg/mL vs. This compound’s 8 µg/mL) .

- Therapeutic Applications : Explored for neurodegenerative diseases (e.g., Parkinson’s) due to its ability to inhibit α-synuclein aggregation .

Claramine

- Structure: Synthetic aminosterol with a modified polyamine chain .

- Mechanism : Targets bacterial membranes but with enhanced lipophilicity, improving activity against mycobacteria (MIC 5–25 µg/mL) .

- Key Differences :

Petromyzonamine Disulfate (PADS)

- Structure : Derived from this compound via primary amine oxidation and 7-OH sulfation, found in sea lamprey pheromones .

- Mechanism : Functions as a migratory pheromone but lacks direct antimicrobial activity .

- Key Differences: Biosynthetically related but diverges in function (chemical signaling vs. host defense). Highlights evolutionary repurposing of aminosterols across species .

Comparative Data Tables

Table 1: Antimicrobial Activity of this compound and Analogs

Table 2: Antiangiogenic and Anticancer Effects

Key Research Findings

Antimicrobial Selectivity : this compound’s preference for phosphatidylglycerol in bacterial membranes explains its low toxicity to eukaryotic cells . Its analogs (e.g., 223/224) achieve mycobacterial activity via increased lipophilicity but sacrifice broad-spectrum potency .

Antiangiogenic Synergy: this compound enhances platinum-based chemotherapy by normalizing tumor vasculature, reducing hypoxia, and increasing drug delivery . In contrast, trodusquemine’s focus on neurodegenerative pathways limits its oncological applications .

Clinical Safety : Phase I trials established this compound’s safety (MTD = 500 mg/m²/day) with reversible hepatotoxicity, while analogs remain in preclinical stages .

Biological Activity

Squalamine is a natural aminosterol derived from the tissues of the dogfish shark (Squalus acanthias). It has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant clinical findings.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Antiangiogenic Activity : this compound inhibits the proliferation and migration of endothelial cells, which are crucial for angiogenesis. This effect is mediated through the inhibition of key signaling pathways involving vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and basic fibroblast growth factor (bFGF) . this compound disrupts intracellular calmodulin, leading to altered cellular signaling that prevents neovascularization .

- Antitumor Effects : In various animal models, this compound has demonstrated significant antitumor activity. For instance, in a glioma xenograft model, this compound reduced tumor growth by 36-43% at a dose of 20 mg/kg/day . Additionally, when combined with chemotherapy agents like cyclophosphamide and cisplatin, this compound enhanced tumor response rates and delayed progression in breast cancer models .

- Antibacterial Properties : this compound has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains. Its mechanism involves disrupting bacterial membranes, leading to ATP release and cell death . This unique action positions this compound as a promising candidate in the fight against antibiotic resistance.

Antitumor Studies

Several clinical trials have investigated the efficacy of this compound in cancer treatment:

- Phase I Study : A study involving 19 patients assessed the pharmacokinetics and safety of continuous intravenous infusion of this compound. The maximum tolerated dose (MTD) was determined to be 192 mg/m²/day, with dose-limiting toxicities primarily related to hepatotoxicity . Partial tumor responses were observed in patients with various cancers.

- Phase I/IIA Trial : In this trial, this compound was administered alongside standard chemotherapy for non-small cell lung cancer. The results indicated a clinical response rate of 34% among evaluable patients, with a median survival of 10 months .

Antimicrobial Studies

This compound's antibacterial properties have been highlighted in studies focusing on its efficacy against resistant bacterial strains:

- A study demonstrated that this compound effectively disrupted the membranes of Staphylococcus aureus and Streptococcus pneumoniae, resulting in significant bacterial cell death .

Table: Summary of Clinical Trials Involving this compound

| Study Type | Patient Population | Dosage | Outcome |

|---|---|---|---|

| Phase I Study | Advanced cancer patients | 192 mg/m²/day (MTD) | Partial responses; hepatotoxicity noted |

| Phase I/IIA Trial | Non-small cell lung cancer patients | 300 mg/m²/day | 34% clinical response; median survival 10 months |

| Antibacterial Study | Multidrug-resistant bacteria | Various concentrations | Effective against Gram-positive & Gram-negative bacteria |

Q & A

Basic Research Questions

Q. What experimental models are validated for studying Squalamine’s antitumor and anti-angiogenic effects?

Researchers commonly use:

- Human umbilical vein endothelial cells (HUVECs) for in vitro assays evaluating VEGF-induced proliferation and capillary tube formation .

- Xenograft models (e.g., MCF-7 breast cancer, lung, and glioblastoma tumors in rodents) to assess tumor growth suppression and angiogenesis inhibition .

- Bacterial membrane models (e.g., LPS monolayers) to study antimicrobial mechanisms . Methodological Note: Prioritize HER2-overexpressing cell lines to maximize VEGF-driven angiogenic responses .

Q. What molecular targets mediate this compound’s anti-angiogenic activity?

Key targets include:

- VEGF signaling : this compound blocks VEGF-induced endothelial proliferation by disrupting FAK phosphorylation and F-actin stress fiber organization in HUVECs .

- Integrins : Reduces endothelial adhesion and migration via integrin suppression .

- NHE3 exchanger : Inhibits brush-border Na+/H+ exchange, indirectly affecting cell volume and shape . Experimental Design: Combine Western blotting (for FAK phosphorylation) and confocal microscopy (for cytoskeletal changes) to validate mechanisms .

Q. How is this compound synthesized for research applications?

this compound is chemically synthesized via:

- Reductive amination reactions using sterol precursors and polyamines .

- Modifications to enhance bioavailability, such as lactate salt formulations . Quality Control: Verify purity using NMR and mass spectrometry, referencing the original 1993 structural characterization .

Q. What are the established safety and pharmacokinetic profiles of this compound in preclinical models?

- Safety : No cytotoxic effects observed in endothelial or cancer cells at therapeutic doses (≤3.2 μM) .

- Pharmacokinetics : Ineffective via intravitreal administration but shows systemic efficacy in rodents and humans at 2–4 mg/kg doses . Methodological Note: Use intravenous or intraperitoneal routes for systemic studies; monitor plasma stability using HPLC .

Q. How does this compound exert broad-spectrum antimicrobial activity?

Mechanism:

- Cationic amphipathic structure disrupts bacterial membranes (Gram-negative and -positive) by neutralizing LPS electrostatic charges .

- Minimal eukaryotic membrane interaction due to glycolipid sugar groups impairing insertion . Assay Design: Use ATP release assays and dye permeability tests to quantify membrane disruption .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across administration routes be reconciled?

Contradictions arise from:

- Tissue-specific bioavailability : Intravitreal dosing fails due to rapid clearance, while systemic dosing achieves therapeutic plasma levels .

- Tumor microenvironment : HER2-overexpressing tumors show enhanced sensitivity due to elevated VEGF secretion . Strategy: Conduct comparative pharmacokinetic studies across routes and tissues, using radiolabeled this compound .

Q. What methodologies optimize this compound concentrations for anti-angiogenesis assays?

| Parameter | Optimal Range | Key Findings | Reference |

|---|---|---|---|

| HUVEC proliferation | 160 nM – 3.2 μM | Dose-dependent VEGF inhibition; IC₅₀ ~1 μM | |

| Capillary tube formation | 1 μM | Complete disruption of VEGF-induced tubes | |

| Bacterial membrane disruption | 0.5 mg/mL | LPS monolayer penetration | |

| Experimental Tip: Perform dose-response curves with negative controls (e.g., VEGF-only) to isolate this compound-specific effects . |

Q. How can researchers differentiate this compound’s direct antitumor effects from its anti-angiogenic actions?

Approaches include:

- Co-culture systems : Separate tumor cells and endothelial cells to assess indirect angiogenesis suppression .

- VEGF knockout models : Use CRISPR-edited cancer cells to eliminate VEGF secretion, isolating direct effects .

- Metabolic profiling : Compare ATP levels in treated tumor vs. endothelial cells to identify cytotoxicity .

Q. What strategies improve this compound’s efficacy in combination therapies?

- Synergy with chemotherapy : Weekly “metronomic” dosing (100–200 mg/m²) with carboplatin/paclitaxel improves NSCLC response rates but not survival .

- HER2-targeted agents : Combine with trastuzumab for enhanced regression in HER2+ breast tumors .

- Antiviral cocktails : Pair with nucleoside analogs (e.g., ribavirin) to exploit membrane charge neutralization . Trial Design: Use adaptive randomization in phase II trials to identify optimal combinations .

Q. What novel mechanisms explain this compound’s antiviral activity beyond membrane charge neutralization?

Emerging hypotheses:

- Intracellular signaling modulation : Interaction with NHE3 may alter proton gradients critical for viral replication .

- Immune priming : Indirect activation of innate antiviral pathways via endothelial cell stabilization . Assay Recommendations: Use plaque reduction neutralization tests (PRNTs) and qPCR for viral load quantification .

Properties

IUPAC Name |

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRKNQLZZXALBI-MSVGPLKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H65N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869971 | |

| Record name | Squalamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148717-90-2 | |

| Record name | Squalamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148717-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squalamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Squalamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Squalamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SQUALAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8PO54Z4V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.